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Compound of Interest

Compound Name:
3-Methoxy-2-

(trifluoromethyl)benzoyl chloride

Cat. No.: B1472079 Get Quote

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. Its

structure is of significant interest to medicinal chemists and process development scientists due

to the unique combination of three key functional groups on a single phenyl ring:

Benzoyl Chloride: A highly reactive functional group that serves as an efficient acylating

agent, primarily for forming stable amide and ester bonds. This reactivity is the cornerstone

of its utility in building larger, more complex molecules.

Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy

in modern drug discovery.[1][2] This group can significantly enhance a molecule's metabolic

stability, lipophilicity, and binding affinity to biological targets by altering its electronic

properties and conformation.[1][2]

Methoxy (OCH₃) Group: This electron-donating group modulates the electronic environment

of the aromatic ring, influencing the reactivity of the acyl chloride and providing an additional

point for potential interaction or future chemical modification.

The specific ortho- and meta-arrangement of these groups creates a unique chemical scaffold,

making it a potentially valuable, albeit specialized, intermediate for synthesizing novel

pharmaceutical agents and agrochemicals.[1][3]
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The precise physical properties of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are not

empirically published. However, we can reliably estimate its characteristics based on data from

its close structural isomers.

Property Estimated Value / Data
Source / Basis of
Estimation

CAS Number Not Publicly Assigned
Inferred from major chemical

databases

Molecular Formula C₉H₆ClF₃O₂ Derived from structure

Molecular Weight 254.59 g/mol Derived from structure

Appearance Colorless to light yellow liquid
Based on similar benzoyl

chlorides[1][3]

Boiling Point ~190-210 °C (at 760 mmHg)

Estimated from isomers like 3-

(Trifluoromethyl)benzoyl

chloride (184-186 °C)[4] and

the expected increase from the

methoxy group.

Density ~1.4 g/mL

Estimated from isomers like 3-

(Trifluoromethyl)benzoyl

chloride (1.383 g/mL)

Reactivity
Reacts with water and

nucleophiles
Characteristic of acyl chlorides

Synthesis and Chemical Reactivity
Proposed Synthesis Route
The most direct and industrially common method for preparing a benzoyl chloride is through the

chlorination of the corresponding carboxylic acid. This established pathway avoids the use of

more toxic reagents like phosgene and offers high yields.[5] The synthesis would proceed from

3-Methoxy-2-(trifluoromethyl)benzoic acid.
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Starting Material

Chlorinating Agent

Final Product

3-Methoxy-2-(trifluoromethyl)benzoic acid

3-Methoxy-2-(trifluoromethyl)benzoyl chloride

 Reaction in
 inert solvent

 (e.g., Toluene, DCM) 

Thionyl Chloride (SOCl₂) 
or

Oxalyl Chloride ((COCl)₂)

Catalytic DMF

 Catalyst 
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Caption: Proposed synthesis of the target compound from its carboxylic acid precursor.

Causality of Reagent Choice:

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. Its byproducts, sulfur

dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification

as they can be easily removed from the reaction mixture.
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Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive syntheses as it

reacts under milder conditions. It requires a catalytic amount of N,N-Dimethylformamide

(DMF) to proceed via the Vilsmeier intermediate, which is the active chlorinating species.

Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is as an electrophile in

nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly

electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, as

well as the potent inductive effect of the ortho-trifluoromethyl group.

Benzene Ring
with OCH₃ and CF₃

C=O

 Electronic
 Influence 

Cl⁻
(Leaving Group)

 2. Expel Leaving Group 

Acylated Product
(Amide or Ester)

 3. Forms New Bond 

Nucleophile
(e.g., R-NH₂, R-OH)

 1. Attack 

Click to download full resolution via product page

Caption: Mechanism of nucleophilic acyl substitution using the benzoyl chloride.

This reactivity allows for the straightforward formation of amides and esters, which are

fundamental linkages in a vast number of pharmaceuticals.

Applications in Drug Development and Research
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While specific examples citing 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are scarce, its

value can be inferred from the applications of its isomers. For instance, 3-

(Trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of pyrazolo[1,5-

a]pyrimidines, which are potent B-Raf kinase inhibitors for potential cancer therapy.

The strategic placement of the CF₃ group is known to confer desirable properties in drug

candidates:[2]

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

Enhanced Lipophilicity: The CF₃ group increases the molecule's fat-solubility, which can

improve its ability to cross cell membranes and reach its target.

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the

pKa of nearby functional groups, which can be critical for optimizing drug-receptor

interactions.

Therefore, this reagent is an ideal candidate for research programs aimed at synthesizing

novel compounds in oncology, neuroscience, and infectious disease, where fine-tuning

pharmacokinetic properties is a critical objective.

Experimental Protocol: General Procedure for
Amide Synthesis
This protocol provides a self-validating, step-by-step methodology for the acylation of a primary

amine.

Objective: To synthesize an N-Aryl/Alkyl-3-methoxy-2-(trifluoromethyl)benzamide.

Materials:

3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq)

Primary Amine (e.g., Aniline or Benzylamine) (1.0-1.2 eq)

Tertiary Amine Base (e.g., Triethylamine, DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Setup
Dissolve amine and base in
anhydrous solvent under N₂.
Cool to 0 °C in an ice bath.

Step 2: Addition
Add benzoyl chloride solution

dropwise over 15-30 min.
Maintain temperature at 0 °C.

Step 3: Reaction
Allow to warm to room temp.

Stir for 2-16 hours.
Monitor by TLC or LC-MS.

Step 4: Quench
Carefully add water or

saturated NaHCO₃ to quench
excess acyl chloride.

Step 5: Workup
Transfer to separatory funnel.

Wash with NaHCO₃, water, brine.
Dry organic layer with MgSO₄.

Step 6: Purification
Filter drying agent.

Concentrate under vacuum.
Purify by column chromatography

or recrystallization.

Click to download full resolution via product page

Caption: Experimental workflow for a standard amide coupling reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1472079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or

Argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in

anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.

Expert Insight: The tertiary base is crucial. It acts as a scavenger for the HCl byproduct

generated during the reaction, preventing the protonation and deactivation of the primary

amine nucleophile. Using anhydrous solvent is critical as the acyl chloride will react with

water.[6]

Reagent Addition: Dissolve the 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in

a small amount of anhydrous DCM and add it to the amine solution dropwise via a syringe or

dropping funnel.

Expert Insight: A slow, dropwise addition at 0 °C is essential to control the exothermic

reaction and prevent the formation of side products.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting amine is consumed.

Aqueous Workup: Once the reaction is complete, carefully quench by adding saturated

NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with

DCM. Combine the organic layers and wash sequentially with water and then brine.

Trustworthiness: This washing sequence ensures the removal of the base, salts, and any

remaining water-soluble impurities, leading to a cleaner crude product.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel or by

recrystallization to obtain the final, high-purity amide.

Safety, Handling, and Storage
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As an acyl chloride, 3-Methoxy-2-(trifluoromethyl)benzoyl chloride must be treated as a

hazardous substance. Data from its isomers consistently indicate the following hazards:[7]

Classification: Corrosive (Causes severe skin burns and eye damage).[7]

Handling: Always handle inside a certified chemical fume hood.[7][8] Wear appropriate

Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat. Avoid inhalation of vapors.[8][9]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials,

especially water, alcohols, and bases.[6][7] The container should be tightly sealed, often

under an inert atmosphere like Argon or Nitrogen, to prevent degradation from atmospheric

moisture.[7]

Spill Response: In case of a spill, absorb with an inert, dry material like sand or vermiculite

and place in a sealed container for chemical waste disposal. Do not use water.

Conclusion
3-Methoxy-2-(trifluoromethyl)benzoyl chloride represents a highly valuable, specialized

reagent for advanced organic synthesis. Its trifunctional nature provides a unique platform for

constructing complex molecules with potentially enhanced pharmacological properties. While

its dedicated CAS number is not prominent, a thorough understanding of its reactivity can be

confidently derived from the extensive documentation of its structural analogues. By following

rigorous experimental and safety protocols, researchers can effectively leverage this building

block to drive innovation in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1472079#3-methoxy-2-trifluoromethyl-benzoyl-
chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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